

An In-depth Technical Guide to Mag-Fura-2 Tetrapotassium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mag-Fura-2 tetrapotassium*

Cat. No.: *B1146849*

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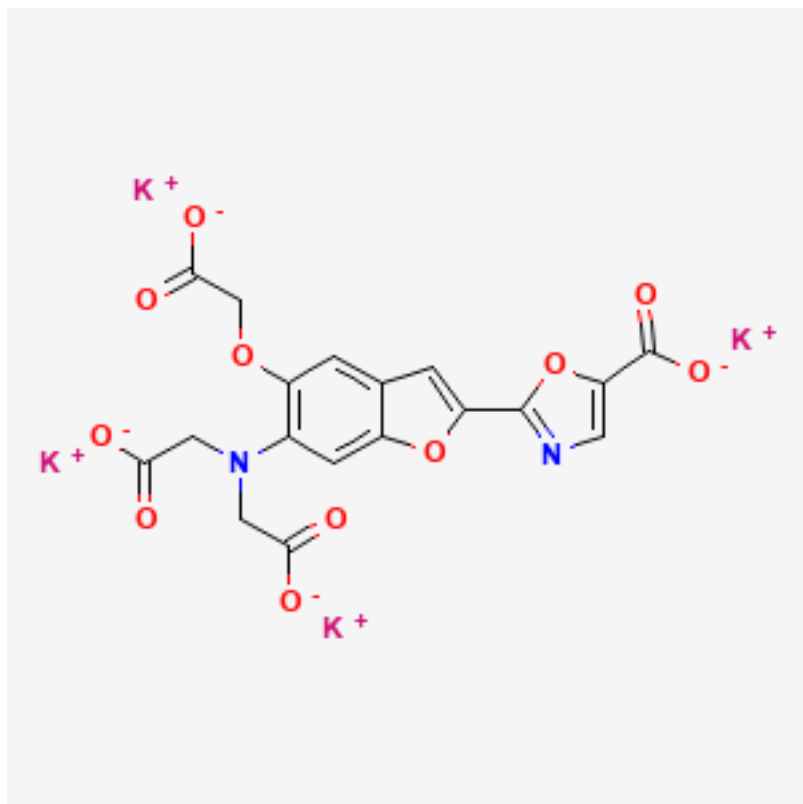
This guide provides a comprehensive overview of the chemical and spectral properties of **Mag-Fura-2 tetrapotassium** salt, a crucial fluorescent indicator for measuring intracellular magnesium and high concentrations of calcium. Detailed experimental protocols and a summary of its quantitative data are presented to facilitate its effective use in research and development.

Core Properties and Structure

Mag-Fura-2, also known as Fura-2, is a UV-excitable, ratiometric fluorescent indicator. The tetrapotassium salt form is a water-soluble, cell-impermeant version of the dye, making it suitable for direct loading into cells via microinjection or patch pipette.^{[1][2]} Its chemical structure is based on the tricarboxylate APTRA chelator, which exhibits a spectral response to binding divalent cations.^[3]

Chemical Structure:

The above represents a simplified SMILES string for visualization purposes. A 2D structural representation is provided below.



IUPAC Name: tetrapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-(carboxylatomethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate[4]

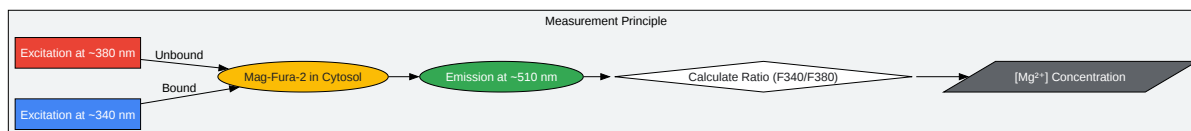
Quantitative Data Summary

The following table summarizes the key quantitative properties of **Mag-Fura-2 tetrapotassium** salt, essential for experimental design and data analysis.

Property	Value	References
Molecular Formula	C ₁₈ H ₁₀ K ₄ N ₂ O ₁₁	[4][5][6]
Molecular Weight	586.69 g/mol	[4][5]
Excitation Wavelength (Mg ²⁺ -free)	~369 nm	[5][6][7]
Excitation Wavelength (Mg ²⁺ -bound)	~330-336 nm	[5][6][8]
Emission Wavelength (Mg ²⁺ -free)	~511 nm	[5][6]
Emission Wavelength (Mg ²⁺ -bound)	~491-505 nm	[6][7]
Dissociation Constant (Kd) for Mg ²⁺	1.9 mM	[5][6][9]
Dissociation Constant (Kd) for Ca ²⁺	25 μM	[5]

Mechanism of Action: Ratiometric Measurement

Mag-Fura-2 functions as a ratiometric indicator, meaning the concentration of the target ion is determined by the ratio of fluorescence intensities at two different excitation wavelengths. Upon binding to magnesium (or calcium), Mag-Fura-2 undergoes a conformational change that causes a shift in its excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 369 nm in the ion-free state to around 330 nm in the ion-bound state.[5][6] By measuring the ratio of the fluorescence emission (typically around 510 nm) when excited at these two wavelengths, a quantitative measure of the intracellular magnesium concentration can be obtained, which is less susceptible to artifacts such as dye concentration, photobleaching, and cell path length.[10]



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Caption: Ratiometric measurement workflow for Mag-Fura-2.

Experimental Protocols

The following are generalized protocols for the use of **Mag-Fura-2 tetrapotassium** salt and its cell-permeant acetoxymethyl (AM) ester form. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Loading Mag-Fura-2 Tetrapotassium Salt via Microinjection

This method is suitable for introducing the cell-impermeant salt form directly into cells.

Materials:

- **Mag-Fura-2 tetrapotassium** salt
- Potassium-based intracellular-like buffer (e.g., 120 mM KCl, 20 mM HEPES, pH 7.2)
- Microinjection apparatus

Procedure:

- Prepare Stock Solution: Dissolve **Mag-Fura-2 tetrapotassium** salt in the potassium-based intracellular-like buffer to a final concentration of 1-10 mM.^[1]

- **Backfill Micropipette:** Carefully backfill a clean micropipette with the Mag-Fura-2 stock solution.
- **Microinjection:** Under microscopic guidance, carefully insert the micropipette into the target cell and inject a small volume of the dye solution. The optimal injection volume will depend on the cell size and should be minimized to avoid cell damage.
- **Equilibration:** Allow the dye to diffuse and equilibrate throughout the cytoplasm for 10-15 minutes before starting fluorescence measurements.

Protocol 2: Loading Cells with Mag-Fura-2 AM

The acetoxymethyl (AM) ester form is membrane-permeant and can be loaded non-invasively.

Materials:

- Mag-Fura-2 AM
- High-quality, anhydrous DMSO
- Pluronic® F-127 (20% solution in DMSO, optional)
- Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS-H)

Procedure:

- **Prepare Stock Solution:** Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO.^[11] For easier dissolution, this stock solution can be mixed with an equal volume of 20% (w/v) Pluronic® F-127.^[11] Store unused stock solution in single-use aliquots at -20°C.^[11]
- **Prepare Loading Solution:** On the day of the experiment, dilute the Mag-Fura-2 AM stock solution into a physiological buffer to a final working concentration of 1-5 μ M.^[11] The optimal concentration should be determined empirically for the specific cell type.
- **Cell Loading:** Replace the cell culture medium with the loading solution and incubate the cells for 15-60 minutes at 20-37°C.^{[3][5]} The optimal loading time and temperature will vary between cell types.

- **Wash and De-esterification:** Wash the cells two to three times with fresh physiological buffer to remove extracellular dye.[\[12\]](#) Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active Mag-Fura-2 inside the cell.[\[3\]](#)
- **Measurement:** Proceed with fluorescence measurements using a fluorescence microscope or plate reader equipped with appropriate filters for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).[\[11\]](#)

Protocol 3: In Vitro Calibration

Calibration is essential for converting fluorescence ratios into absolute ion concentrations.

Materials:

- **Mag-Fura-2 tetrapotassium salt**
- Magnesium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
- High magnesium buffer (same as above with a known high concentration of MgCl_2 , e.g., 35 mM)
- EGTA to chelate any contaminating Ca^{2+}
- Ionophore (e.g., 4-bromo A-23187) for in situ calibration

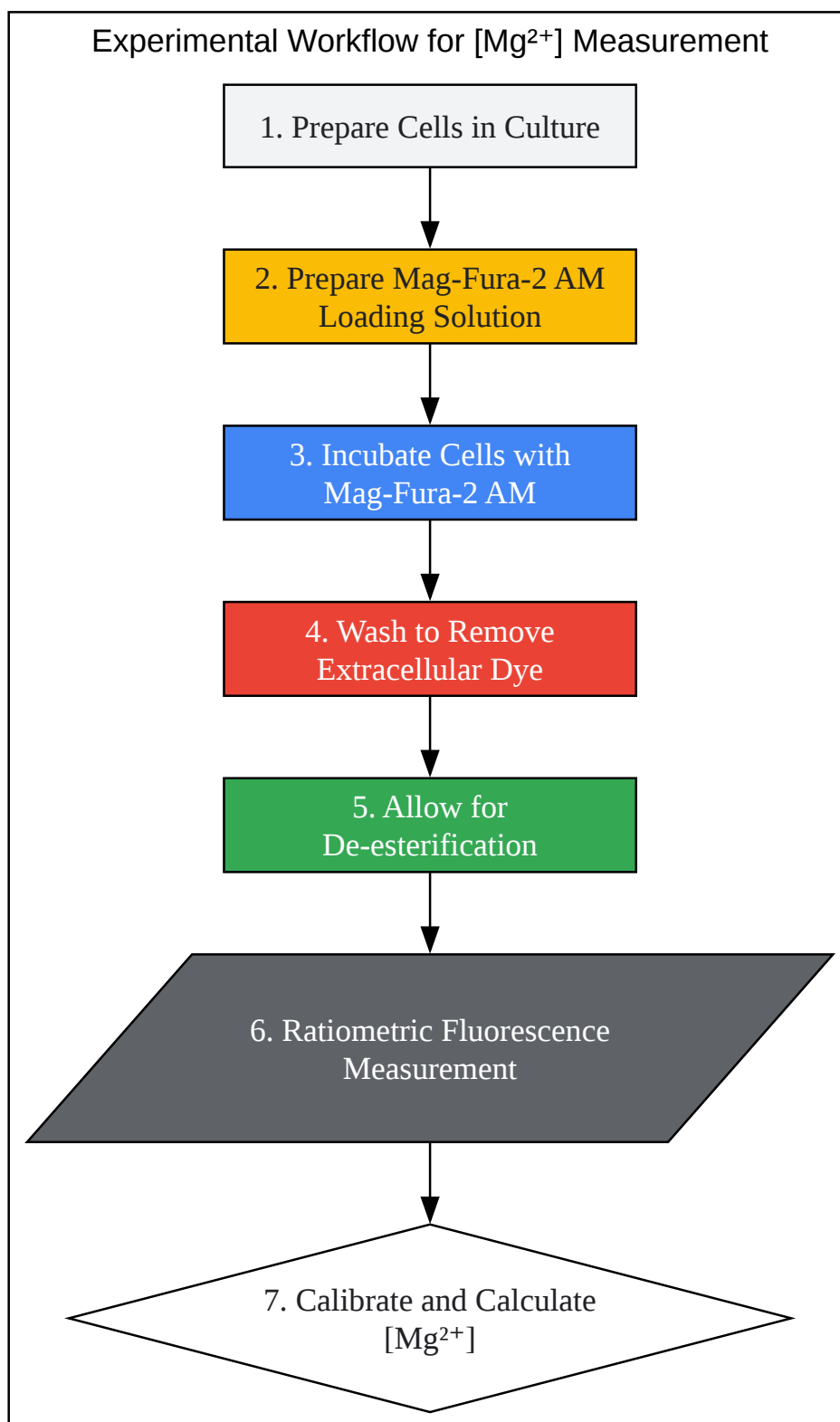
Procedure:

- **Prepare Calibration Solutions:** Create a series of calibration standards with known free Mg^{2+} concentrations by mixing the magnesium-free and high magnesium buffers in different proportions.
- **Measure R_{\min} and R_{\max} :**
 - **R_{\min} (ion-free):** Add a small amount of Mag-Fura-2 to the magnesium-free buffer containing EGTA and measure the fluorescence ratio (F_{340}/F_{380}).

- R_{max} (ion-saturated): Add the same amount of Mag-Fura-2 to the high magnesium buffer and measure the fluorescence ratio.
- Generate Calibration Curve: Measure the fluorescence ratio for each of the calibration standards.
- Calculate [Mg²⁺]: The intracellular magnesium concentration can be calculated using the Grynkiewicz equation: $[Mg^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf2 / Sb2)$ Where:
 - K_d is the dissociation constant of Mag-Fura-2 for Mg²⁺.
 - R is the experimentally measured fluorescence ratio.
 - R_{min} and R_{max} are the ratios in the absence and presence of saturating Mg²⁺, respectively.
 - Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength (~380 nm) for the ion-free and ion-bound forms of the dye.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the general workflow for measuring intracellular magnesium using Mag-Fura-2 AM.



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Caption: Workflow for intracellular magnesium measurement with Mag-Fura-2 AM.

Conclusion

Mag-Fura-2 tetrapotassium salt is a powerful tool for the quantitative measurement of intracellular magnesium and high calcium concentrations. Its ratiometric properties provide reliable and reproducible data. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this indicator to investigate the critical roles of magnesium in various cellular processes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Mag-Fura-2 Tetrapotassium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146849#chemical-structure-of-mag-fura-2-tetrapotassium-salt]

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